molecular formula C20H25NO3S B3005602 2-(benzylthio)-N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)acetamide CAS No. 1448130-13-9

2-(benzylthio)-N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)acetamide

Cat. No. B3005602
CAS RN: 1448130-13-9
M. Wt: 359.48
InChI Key: ZSCYPZYAQQABBG-UHFFFAOYSA-N
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Description

2-(benzylthio)-N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)acetamide is a compound that has been of interest to researchers due to its potential applications in the field of medicine. This compound is a thioamide derivative of a hydroxamic acid and has been found to possess certain biochemical and physiological effects that make it a promising candidate for further research.

Scientific Research Applications

Organic Synthesis and Structural Analysis

The crystal structure analysis of related compounds, such as 2-acetamido-N-benzyl-2-(methoxyamino)acetamides, has provided insights into the linear and bent conformations of the acetamidoacetamide moiety. These structural studies have laid the groundwork for understanding the molecular basis of their anticonvulsant activities, comparing stereochemical similarities with known anticonvulsants like phenytoin (Camerman et al., 2005). Additionally, the synthesis and dynamic NMR properties of closely related compounds have been explored to understand their chemical behavior and potential applications in medicinal chemistry (Samimi et al., 2010).

Anticonvulsant Activities

Research has delved into the anticonvulsant activities of functionalized N-benzyl 2-acetamidoacetamides, highlighting the importance of the 2-acetamido substituent in modulating pharmacological activity. These studies have been instrumental in designing compounds with potential therapeutic applications, demonstrating the critical role of molecular modifications in achieving desired biological effects (Choi et al., 1996).

Catalysis and Synthetic Applications

The development of novel catalytic processes, such as iron-catalyzed benzylation of 1,3-dicarbonyl compounds, has been facilitated by understanding the chemical properties of related acetamides. These methodologies contribute to greener and more efficient synthesis routes for pharmaceuticals and other organic molecules, emphasizing the relevance of acetamides in synthetic organic chemistry (Kischel et al., 2007).

Pharmaceutical Intermediates

The compound and its analogs have been investigated as intermediates in the synthesis of pharmaceuticals, particularly in the context of producing analgesic and antipyretic drugs. The chemoselective acetylation of aminophenols to produce N-(2-hydroxyphenyl)acetamide, an intermediate in the synthesis of antimalarial drugs, exemplifies the utility of these compounds in medicinal chemistry (Magadum & Yadav, 2018).

Environmental and Agricultural Applications

The microbial transformation of benzoxazolinone and benzoxazinone allelochemicals has been studied to understand the fate of these compounds in agricultural environments. These findings have implications for the use of crop residues in weed and pest management, showcasing the broader environmental significance of research into such compounds (Fomsgaard et al., 2004).

properties

IUPAC Name

2-benzylsulfanyl-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO3S/c1-20(23,12-16-8-10-18(24-2)11-9-16)15-21-19(22)14-25-13-17-6-4-3-5-7-17/h3-11,23H,12-15H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSCYPZYAQQABBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)OC)(CNC(=O)CSCC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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